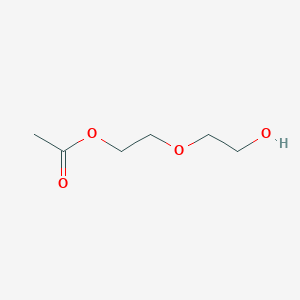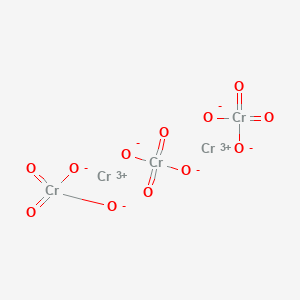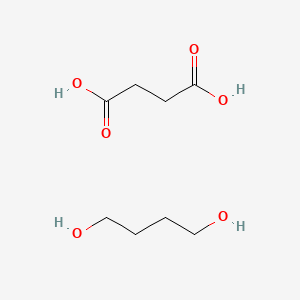
2,2-二苯乙胺
概述
描述
2,2-二苯基乙胺,也称为二苯甲基胺,是一种有机化合物,化学式为C14H15N。它的特点是两个苯基连接到乙胺骨架上。
科学研究应用
2,2-Diphenyl-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that 2,2-Diphenyl-ethylamine can be used in the synthesis of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: It is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent
准备方法
合成路线和反应条件: 2,2-二苯基乙胺可以通过多种方法合成。一种常见的方法是使用硼氢化钠或氢化铝锂等还原剂,对二苯甲酮与氨或胺进行还原胺化。 该反应通常在温和条件下进行,以高效率生成所需的产物 .
工业生产方法: 在工业环境中,2,2-二苯基乙胺是使用类似的合成路线,但以更大规模生产的。该过程涉及使用连续流反应器,以确保产品质量和产率的一致性。 反应条件经过优化,以最大限度地减少副产物并提高合成效率 .
化学反应分析
反应类型: 2,2-二苯基乙胺会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的亚胺或腈。
还原: 可以用氢化铝锂等还原剂将其还原,形成仲胺或叔胺。
常用试剂和条件:
氧化: 高锰酸钾,三氧化铬。
还原: 氢化铝锂,硼氢化钠。
取代: 卤代烷,卤代酰。
主要形成的产物:
氧化: 亚胺,腈。
还原: 仲胺,叔胺。
取代: 取代胺,酰胺.
4. 科研应用
2,2-二苯基乙胺在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物的构建模块,包括药物和农用化学品。
生物学: 该化合物具有抗菌和抗真菌特性,使其成为开发新型抗生素和抗真菌剂的潜在候选药物。
医学: 研究表明,2,2-二苯基乙胺可用于合成针对神经疾病的药物,因为它能够与大脑中的特定受体相互作用。
作用机制
2,2-二苯基乙胺的作用机制涉及其与特定分子靶标和途径的相互作用。在生物系统中,该化合物可以与血清素受体等受体结合,调节其活性,从而导致各种生理效应。 具体的途径和分子靶标取决于化合物所用处的具体应用和环境 .
类似化合物:
2,2-二苯基乙胺的独特性: 2,2-二苯基乙胺的独特之处在于其双苯基,赋予其独特的化学和生物学性质。 这种结构特征使其在有机合成和药物化学中具有多种应用,使其成为各种研究领域的宝贵化合物 .
相似化合物的比较
Phenethylamine: A compound with a similar structure but lacking the two phenyl groups. It is known for its stimulant and psychoactive properties.
Benzhydrylpiperazine: Another compound with a similar structure but containing a piperazine ring instead of the ethylamine backbone.
Uniqueness of 2,2-Diphenyl-ethylamine: 2,2-Diphenyl-ethylamine is unique due to its dual phenyl groups, which confer distinct chemical and biological properties. This structural feature allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in various fields of research .
属性
IUPAC Name |
2,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMTUVIKZRXSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192732 | |
| Record name | 2,2-Diphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-62-0 | |
| Record name | 2,2-Diphenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3963-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














